![molecular formula C16H25O4PSe B14230937 Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate CAS No. 827304-14-3](/img/structure/B14230937.png)
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzeneseleninyl group attached to a hex-1-en-1-yl chain, which is further bonded to a diethyl phosphonate group
Méthodes De Préparation
The synthesis of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzeneseleninic acid, hex-1-ene, and diethyl phosphite.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of benzeneseleninic acid with hex-1-ene to form the intermediate compound, which is then reacted with diethyl phosphite to yield the final product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate has several scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions, contributing to the development of new molecules and materials.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry research, where it may be explored for its therapeutic potential.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.
Mécanisme D'action
The mechanism of action of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler organophosphorus compound without the benzeneseleninyl group.
Benzeneseleninic acid derivatives: Compounds that contain the benzeneseleninyl group but lack the phosphonate moiety.
Hex-1-ene derivatives: Compounds that feature the hex-1-en-1-yl chain but do not have the benzeneseleninyl or phosphonate groups.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that are not observed in the individual components.
Propriétés
Numéro CAS |
827304-14-3 |
|---|---|
Formule moléculaire |
C16H25O4PSe |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
1-diethoxyphosphorylhex-1-enylseleninylbenzene |
InChI |
InChI=1S/C16H25O4PSe/c1-4-7-9-14-16(21(17,19-5-2)20-6-3)22(18)15-12-10-8-11-13-15/h8,10-14H,4-7,9H2,1-3H3 |
Clé InChI |
BVMGRRPWBSVZIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(P(=O)(OCC)OCC)[Se](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
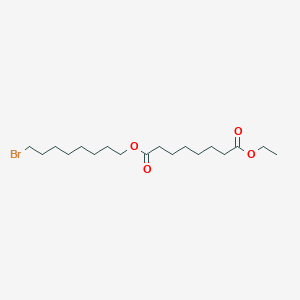
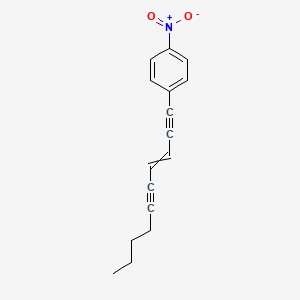
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
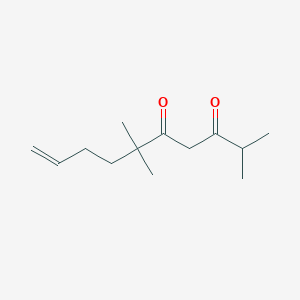
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
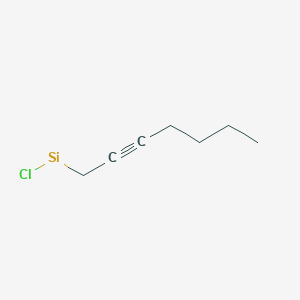
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
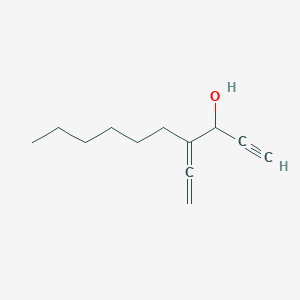
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
